molecular formula C20H16ClN3S B11437044 N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437044
M. Wt: 365.9 g/mol
InChI Key: SLMNPJCZXSJMJE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chlorophenyl group, a methylsulfanylphenyl group, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and coupling reactions.

    Introduction of the methylsulfanylphenyl group: This can be done through nucleophilic substitution reactions using methylsulfanyl-substituted aromatic compounds.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as reflux or room temperature.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
  • N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
  • N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-ol

Uniqueness: N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the chlorophenyl and methylsulfanylphenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16ClN3S

Molecular Weight

365.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H16ClN3S/c1-25-17-11-5-14(6-12-17)19-20(22-16-9-7-15(21)8-10-16)24-13-3-2-4-18(24)23-19/h2-13,22H,1H3

InChI Key

SLMNPJCZXSJMJE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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